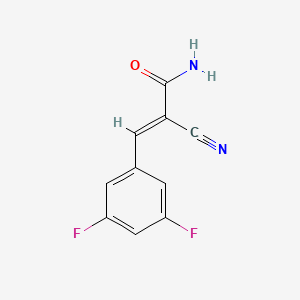

(2E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enamide

Descripción general

Descripción

(2E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enamide is an organic compound characterized by the presence of a cyano group and a difluorophenyl group attached to a propenamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enamide typically involves the reaction of 3,5-difluorobenzaldehyde with malononitrile in the presence of a base to form the corresponding 3,5-difluorophenylacrylonitrile. This intermediate is then subjected to a condensation reaction with an amide source, such as acetamide, under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

Reduction: The cyano group can be reduced to primary amines.

Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or amides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted difluorophenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that (2E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enamide exhibits promising anticancer properties. The compound has been studied for its ability to inhibit tumor growth by targeting specific molecular pathways involved in cancer proliferation. For instance, derivatives of cyanoenamides have shown effectiveness against various cancer cell lines, including those with mutations in the KRAS gene, which is prevalent in pancreatic and colorectal cancers .

1.2 Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key proteins involved in cell signaling pathways. Specifically, it has been shown to covalently bind to GTP-bound forms of RAS proteins, disrupting their function and leading to reduced cell proliferation and increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy as an anticancer agent.

| Structural Feature | Impact on Activity |

|---|---|

| Presence of cyano group | Enhances lipophilicity and bioavailability |

| Difluorophenyl moiety | Increases binding affinity to target proteins |

| E configuration | Stabilizes the compound's conformation for better interaction with biological targets |

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthetic route often includes:

- Formation of the enamine backbone.

- Introduction of the cyano group via nucleophilic substitution.

- Addition of the difluorophenyl substituent through coupling reactions.

This compound can also serve as a precursor for generating various derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

Case Studies

4.1 Case Study: Antitumor Efficacy

A notable case study examined the efficacy of this compound in a mouse model of pancreatic cancer. The study reported a significant reduction in tumor size when treated with the compound compared to control groups, highlighting its potential as a therapeutic agent .

4.2 Case Study: Structural Optimization

Another study focused on modifying the compound's structure to improve its selectivity for cancer cells over normal cells. By altering substituents on the phenyl ring, researchers were able to enhance its anticancer activity while minimizing off-target effects .

Mecanismo De Acción

The mechanism of action of (2E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and difluorophenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparación Con Compuestos Similares

Similar Compounds

- (2E)-3-(3,5-difluorophenyl)-N-(4-fluorophenyl)prop-2-enamide

- (2E)-N-(3,5-dichlorophenyl)-3-(3,5-difluorophenyl)prop-2-enamide

- (2E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,5-difluorophenyl)prop-2-enamide

Uniqueness

(2E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enamide is unique due to the presence of both a cyano group and a difluorophenyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Actividad Biológica

(2E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enamide is a synthetic organic compound notable for its unique structural features, including a cyano group and a difluorophenyl moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities, including anti-cancer, anti-inflammatory, and enzyme inhibition properties. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and comparative analyses.

- Molecular Formula : C11H8F2N2O

- Molecular Weight : 220.19 g/mol

- CAS Number : 937600-51-6

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-difluorobenzaldehyde with malononitrile in the presence of a base. This reaction forms an intermediate that is further condensed with an amide source to yield the final product. The process can be optimized using continuous flow reactors for industrial applications to enhance yield and purity.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the cyano group enhances binding affinity through hydrogen bonding and dipole interactions, while the difluorophenyl group contributes to its lipophilicity and overall bioactivity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancers. The compound induces apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential .

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is mediated through the inhibition of NF-kB signaling pathways, suggesting its potential as a therapeutic agent in inflammatory diseases .

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as a competitive inhibitor of certain kinases and phosphatases, which are crucial for cell signaling and metabolism. This inhibition can lead to altered cellular responses and may be leveraged for therapeutic interventions in metabolic disorders .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2E)-N-(4-fluorophenyl)-3-(3,5-difluorophenyl)prop-2-enamide | Structure | Moderate anticancer activity |

| (2E)-N-(3,5-dichlorophenyl)-3-(3,5-difluorophenyl)prop-2-enamide | Structure | Low anti-inflammatory effects |

| (2E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,5-difluorophenyl)prop-2-enamide | Structure | High enzyme inhibition |

The unique combination of the cyano group and difluorophenyl moiety in this compound enhances its reactivity and biological activity compared to these similar compounds.

Case Studies

- Case Study on Anticancer Activity :

- A study involving MCF-7 breast cancer cells showed that treatment with this compound led to a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of exposure.

- Case Study on Anti-inflammatory Properties :

- In an animal model of arthritis, administration of this compound significantly reduced paw swelling and joint inflammation compared to control groups.

Propiedades

IUPAC Name |

(E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O/c11-8-2-6(3-9(12)4-8)1-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNIVFAFPMZAPN-LREOWRDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)/C=C(\C#N)/C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.